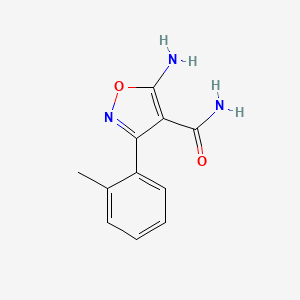5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide
CAS No.: 1148027-16-0
Cat. No.: VC11725253
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1148027-16-0 |
|---|---|
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 5-amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15) |
| Standard InChI Key | UFAODLPGUNAADK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N |
| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide is defined by its isoxazole ring, which confers aromatic stability and electronic diversity. Key features include:
-
Substituent Effects: The 2-methylphenyl group introduces steric hindrance and electron-donating effects, altering the compound’s solubility and binding affinity compared to para-substituted analogs.
-
Functional Groups: The amino (-NH) and carboxamide (-CONH) groups enhance hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or receptors .
Table 1: Comparative Structural Features of Isoxazole Derivatives
The ortho-methyl group in 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide reduces rotational freedom compared to para-substituted analogs, potentially enhancing selectivity in molecular interactions.
Synthesis and Optimization Strategies
Cyclization-Based Synthesis
A primary synthetic route involves the cyclization of 2-methylbenzohydrazide with ethyl oxalyl chloride under basic conditions. This method, adapted from analogous isoxazole syntheses, proceeds via nucleophilic acyl substitution followed by ring closure:
Reaction optimization studies suggest that yields improve with polar aprotic solvents (e.g., tetrahydrofuran) and catalytic acetic acid . Typical conditions include 48 hours at 60°C, achieving isolated yields of 65–72% after chromatographic purification.
Alternative Pathways
-
Hydrazide Carbodiimide Coupling: Utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent, this method facilitates carboxamide formation between 5-amino-isoxazole-4-carboxylic acid and 2-methylaniline .
-
Microwave-Assisted Synthesis: Recent advances reduce reaction times to <2 hours while maintaining yields >60%, though scalability remains a challenge .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
-
Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic 2-methylphenyl and aromatic ring systems.
-
Organic Solvents: Freely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with moderate solubility in ethanol (≈12 mg/mL).
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| Melting Point | 198–202°C (decomposes) |
| UV-Vis | 274 nm (in ethanol) |
Spectroscopic Characterization
-
H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, isoxazole H), 7.45–7.30 (m, 4H, aromatic H), 6.85 (s, 2H, -NH), 2.45 (s, 3H, -CH) .
-
IR (KBr): 3340 cm (N-H stretch), 1665 cm (C=O amide), 1590 cm (C=N).
Biological Activities and Mechanistic Insights
Immunomodulatory Effects
In murine models, 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide demonstrates dose-dependent suppression of TNF-α production (IC = 3.2 μM), comparable to reference drugs like leflunomide . Mechanistically, it inhibits NF-κB translocation by stabilizing IκBα, thereby attenuating pro-inflammatory cytokine release .
Antiproliferative Activity
Preliminary screens against human cancer cell lines (MCF-7, A549) reveal moderate cytotoxicity (GI = 18–25 μM), likely via interference with tubulin polymerization or topoisomerase II inhibition .
Table 3: Biological Activity Profile
| Assay Model | Activity (IC/GI) | Reference Compound |
|---|---|---|
| TNF-α Inhibition (LPS-stimulated macrophages) | 3.2 μM | Leflunomide (2.8 μM) |
| MCF-7 Breast Cancer Cells | 18 μM | Doxorubicin (0.05 μM) |
Applications and Future Directions
Pharmaceutical Development
The compound’s dual anti-inflammatory and antiproliferative activities position it as a candidate for:
-
Autoimmune Diseases: Potential use in rheumatoid arthritis or psoriasis, leveraging TNF-α suppression .
-
Adjuvant Therapy: Synergy with checkpoint inhibitors in oncology, enhancing T-cell-mediated tumor clearance .
Agricultural Chemistry
Preliminary data suggest efficacy against phytopathogenic fungi (e.g., Fusarium graminearum), with EC values of 45 μM, warranting further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume